Cas no 478049-91-1 (1-(4-METHOXYPHENYL)-3-[(4-METHYLPIPERAZINO)METHYL]-4-PHENYL-2-AZETANONE)
![1-(4-METHOXYPHENYL)-3-[(4-METHYLPIPERAZINO)METHYL]-4-PHENYL-2-AZETANONE structure](https://www.kuujia.com/scimg/cas/478049-91-1x500.png)
1-(4-METHOXYPHENYL)-3-[(4-METHYLPIPERAZINO)METHYL]-4-PHENYL-2-AZETANONE Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-METHOXYPHENYL)-3-[(4-METHYLPIPERAZINO)METHYL]-4-PHENYL-2-AZETANONE
- 1-(4-methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-4-phenylazetidin-2-one
- 2-Azetidinone, 1-(4-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-4-phenyl-
- Bionet2_000490
- Oprea1_504310
- MLS000721057
- HMS1365G06
- HMS2686E22
- SMR000335248
-
- Inchi: 1S/C22H27N3O2/c1-23-12-14-24(15-13-23)16-20-21(17-6-4-3-5-7-17)25(22(20)26)18-8-10-19(27-2)11-9-18/h3-11,20-21H,12-16H2,1-2H3
- InChI Key: PDQXYGHDFRABEL-UHFFFAOYSA-N
- SMILES: O=C1C(CN2CCN(C)CC2)C(C2C=CC=CC=2)N1C1C=CC(=CC=1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 492
- Topological Polar Surface Area: 36
- XLogP3: 2.4
1-(4-METHOXYPHENYL)-3-[(4-METHYLPIPERAZINO)METHYL]-4-PHENYL-2-AZETANONE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 5N-529S-100MG |
1-(4-methoxyphenyl)-3-[(4-methylpiperazino)methyl]-4-phenyl-2-azetanone |
478049-91-1 | >90% | 100mg |
£110.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669256-5mg |
1-(4-Methoxyphenyl)-3-((4-methylpiperazin-1-yl)methyl)-4-phenylazetidin-2-one |
478049-91-1 | 98% | 5mg |
¥582 | 2023-04-03 | |
Key Organics Ltd | 5N-529S-1MG |
1-(4-methoxyphenyl)-3-[(4-methylpiperazino)methyl]-4-phenyl-2-azetanone |
478049-91-1 | >90% | 1mg |
£28.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669256-25mg |
1-(4-Methoxyphenyl)-3-((4-methylpiperazin-1-yl)methyl)-4-phenylazetidin-2-one |
478049-91-1 | 98% | 25mg |
¥1386 | 2023-04-03 | |
Key Organics Ltd | 5N-529S-50MG |
1-(4-methoxyphenyl)-3-[(4-methylpiperazino)methyl]-4-phenyl-2-azetanone |
478049-91-1 | >90% | 50mg |
£77.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669256-20mg |
1-(4-Methoxyphenyl)-3-((4-methylpiperazin-1-yl)methyl)-4-phenylazetidin-2-one |
478049-91-1 | 98% | 20mg |
¥1092 | 2023-04-03 | |
Ambeed | A921388-1g |
1-(4-Methoxyphenyl)-3-[(4-methylpiperazin-1-yl)methyl]-4-phenylazetidin-2-one |
478049-91-1 | 90% | 1g |
$350.0 | 2023-04-04 | |
Key Organics Ltd | 5N-529S-5MG |
1-(4-methoxyphenyl)-3-[(4-methylpiperazino)methyl]-4-phenyl-2-azetanone |
478049-91-1 | >90% | 5mg |
£35.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669256-2mg |
1-(4-Methoxyphenyl)-3-((4-methylpiperazin-1-yl)methyl)-4-phenylazetidin-2-one |
478049-91-1 | 98% | 2mg |
¥495 | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669256-10mg |
1-(4-Methoxyphenyl)-3-((4-methylpiperazin-1-yl)methyl)-4-phenylazetidin-2-one |
478049-91-1 | 98% | 10mg |
¥747 | 2023-04-03 |
1-(4-METHOXYPHENYL)-3-[(4-METHYLPIPERAZINO)METHYL]-4-PHENYL-2-AZETANONE Related Literature
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
Additional information on 1-(4-METHOXYPHENYL)-3-[(4-METHYLPIPERAZINO)METHYL]-4-PHENYL-2-AZETANONE
1-(4-METHOXYPHENYL)-3-[(4-METHYLPIPERAZINO)METHYL]-4-PHENYL-2-AZETANONE: A Comprehensive Overview
1-(4-METHOXYPHENYL)-3-[(4-METHYLPIPERAZINO)METHYL]-4-PHENYL-2-AZETANONE (CAS No. 478049-91-1) is a complex organic compound with significant potential in various pharmaceutical and medicinal applications. This compound, characterized by its unique structural features, has garnered considerable attention in recent years due to its promising pharmacological properties and therapeutic potential.
The molecular structure of 1-(4-METHOXYPHENYL)-3-[(4-METHYLPIPERAZINO)METHYL]-4-PHENYL-2-AZETANONE consists of a central azetanone ring, substituted with a 4-methoxyphenyl group, a 4-methylpiperazinylmethyl group, and a phenyl group. The presence of these functional groups imparts specific chemical and biological properties that make this compound an attractive candidate for drug development.
Recent studies have highlighted the potential of 1-(4-METHOXYPHENYL)-3-[(4-METHYLPIPERAZINO)METHYL]-4-PHENYL-2-AZETANONE in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound exhibits potent neuroprotective effects, which could be beneficial in managing conditions such as Alzheimer's disease and Parkinson's disease. The mechanism of action is believed to involve the modulation of neurotransmitter systems and the reduction of oxidative stress, which are key factors in the pathogenesis of these disorders.
In addition to its neuroprotective properties, 1-(4-METHOXYPHENYL)-3-[(4-METHYLPIPERAZINO)METHYL]-4-PHENYL-2-AZETANONE has also been investigated for its anti-inflammatory effects. In vitro and in vivo studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 1-(4-METHOXYPHENYL)-3-[(4-METHYLPIPERAZINO)METHYL]-4-PHENYL-2-AZETANONE has been extensively studied to understand its behavior in biological systems. Research has shown that this compound exhibits good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. Additionally, it has been found to have a reasonable half-life, which is advantageous for maintaining therapeutic concentrations over extended periods.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(4-METHOXYPHENYL)-3-[(4-METHYLPIPERAZINO)METHYL]-4-PHENYL-2-AZETANONE in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with minimal adverse effects reported. These findings are encouraging and support further investigation into its potential as a novel therapeutic agent.
The synthesis of 1-(4-METHOXYPHENYL)-3-[(4-METHYLPIPERAZINO)METHYL]-4-PHENYL-2-AZETANONE involves several steps, including the formation of the azetanone ring and the subsequent introduction of the substituent groups. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for research and development purposes.
In conclusion, 1-(4-METHOXYPHENYL)-3-[(4-METHYLPIPERAZINO)METHYL]-4-PHENYL-2-AZETANONE (CAS No. 478049-91-1) is a promising compound with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation in both preclinical and clinical settings. As research continues to uncover new insights into its mechanisms of action and potential benefits, this compound holds significant promise for advancing treatments in various medical fields.
478049-91-1 (1-(4-METHOXYPHENYL)-3-[(4-METHYLPIPERAZINO)METHYL]-4-PHENYL-2-AZETANONE) Related Products
- 1261521-25-8(3-(3-bromo-4-methylphenyl)propanal)
- 1264048-90-9(1-(2,3-Dimethylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid)
- 2228745-64-8(2-(2-methoxy-6-methylpyridin-4-yl)-2-methylpropan-1-ol)
- 2366994-59-2(4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine)
- 2229367-97-7(tert-butyl N-4-(1-acetylcyclopropyl)cyclohexylcarbamate)
- 1805372-66-0(3-Amino-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-6-carboxaldehyde)
- 305862-01-5(1H-BENZOTRIAZOLE, 1-[(8-METHYL-2-INDOLIZINYL)METHYL]-)
- 1363380-56-6(6-amino-2-[(tert-butoxy)carbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid)
- 897619-47-5(1-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-6-yl-4-phenylpiperazine)
- 1242815-59-3(methyl (3-aminophenyl)carbamate hydrochloride)
